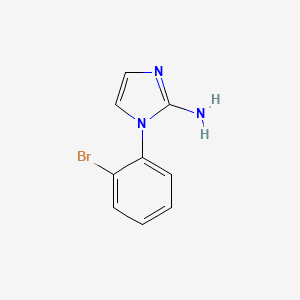

1-(2-Bromophenyl)-1H-imidazol-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

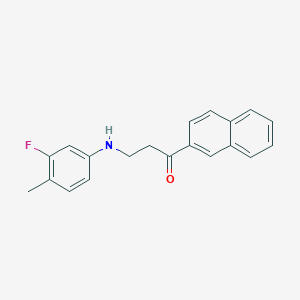

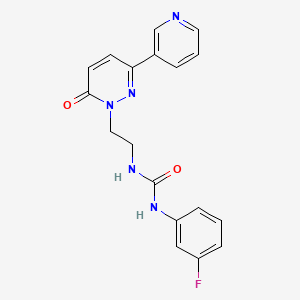

“1-(2-Bromophenyl)-1H-imidazol-2-amine” is a chemical compound. It contains a bromophenyl group, which is an organic compound consisting of hydroxyl groups and bromine atoms bonded to a benzene ring . The compound also contains an imidazol group, which is a type of organic compound .

Synthesis Analysis

The synthesis of bromophenyl compounds can be achieved through various methods. One such method involves the bromination-dehydrobromination reaction of substituted cyclohexanones . Another method involves the Suzuki cross-coupling of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine with various arylboronic acids .Aplicaciones Científicas De Investigación

Synthesis and Characterization

Synthesis of 1-Substituted Benzimidazoles : o-Bromophenyl isocyanide reacts with primary amines under copper(I) iodide catalysis to afford 1-substituted benzimidazoles. This method offers moderate to good yields, demonstrating the compound's utility in synthesizing benzimidazole derivatives, a class of compounds with significant biological activity (A. Lygin & A. Meijere, 2009).

CO2 Capture by a Task-Specific Ionic Liquid : 1-Butyl imidazole, after reacting with 3-bromopropylamine hydrobromide, leads to a novel ionic liquid. This ionic liquid demonstrates reversible CO2 sequestration, highlighting an innovative approach to CO2 capture and storage, which is crucial for environmental sustainability (Eleanor D. Bates et al., 2002).

A New Synthesis of Imidazolidin-2-ones : Employing a palladium-catalyzed carboamination strategy, N-allylureas are converted to imidazolidin-2-ones, showcasing the versatility of bromophenyl derivatives in synthesizing a variety of biologically relevant heterocycles (J. A. Fritz et al., 2006).

Catalysis and Reactions

Metal-Organic Frameworks (MOFs) : The tris(4-(1H-imidazol-1-yl)phenyl)amine ligand has been utilized to synthesize metal-organic frameworks with significant photocatalytic properties and selective sorption of small hydrocarbons. These properties indicate the potential use of bromophenyl-imidazole derivatives in creating materials for gas storage and separation, as well as in photocatalysis (Hong-Ru Fu et al., 2014).

Amination Catalysts : New imidazolium salts derived from bromophenyl-imidazole have been synthesized and found to be effective catalysts in amination reactions. This demonstrates the compound's role in facilitating C-N bond formation, a crucial step in the synthesis of many pharmaceuticals and organic materials (Halliru Ibrahim & M. Bala, 2016).

Environmental and Green Chemistry

- Ionic Liquids for Green Chemistry : The synthesis of polysubstituted imidazoles using 1-butyl-3-methylimidazolium bromide, a catalyst-free methodology, emphasizes the role of bromophenyl-imidazole derivatives in promoting green chemistry principles. This approach highlights the use of less toxic solvents and conditions in chemical synthesis (A. Hasaninejad et al., 2010).

Propiedades

IUPAC Name |

1-(2-bromophenyl)imidazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN3/c10-7-3-1-2-4-8(7)13-6-5-12-9(13)11/h1-6H,(H2,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVESRAKEIQRFOY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N2C=CN=C2N)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3-Chloro-4-methylphenyl)-4-[(4-ethoxynaphthalen-1-yl)sulfonyl]piperazine](/img/structure/B2713986.png)

![8-(4-ethoxyphenyl)-N-(3-morpholinopropyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2713993.png)

![4,5-Dihydronaphtho[1,2-b]thiophene-2-carboxylic acid](/img/structure/B2714005.png)

![4-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2714006.png)

![4-Chlorophenyl 2-[3-methyl(methylsulfonyl)anilino]acetate](/img/structure/B2714007.png)

![2-[4-(4-chlorobenzoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine](/img/structure/B2714008.png)